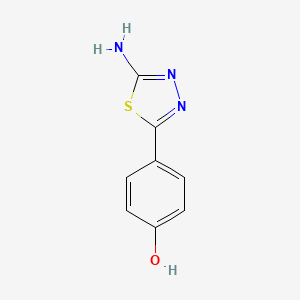

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

CAS No.: 59565-53-6

Cat. No.: VC1977824

Molecular Formula: C8H7N3OS

Molecular Weight: 193.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59565-53-6 |

|---|---|

| Molecular Formula | C8H7N3OS |

| Molecular Weight | 193.23 g/mol |

| IUPAC Name | 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol |

| Standard InChI | InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) |

| Standard InChI Key | ZLHDTOUWXDZDGO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NN=C(S2)N)O |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(S2)N)O |

Introduction

Chemical Properties and Structure

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a crystalline solid characterized by a heterocyclic structure containing both a phenol and a thiadiazole ring. The compound's basic properties are summarized in Table 1.

Table 1: Chemical Properties of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

| Property | Value |

|---|---|

| CAS Number | 59565-53-6 |

| Molecular Formula | C₈H₇N₃OS |

| Molecular Weight | 193.23 g/mol |

| IUPAC Name | 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol |

| Standard InChI | InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) |

| Standard InChIKey | ZLHDTOUWXDZDGO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NN=C(S2)N)O |

The 1,3,4-thiadiazole ring is connected to the para position of the phenol ring, creating a planar structure that facilitates interactions with biological targets. The amino group at the 5-position of the thiadiazole ring and the hydroxyl group of the phenol moiety provide potential hydrogen bonding sites, enhancing the compound's ability to interact with proteins and enzymes.

Synthesis Methods

Several methods have been developed for the synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, with the most common approaches described below.

One-Pot Synthesis Approach

A novel one-pot approach for the synthesis of 1,3,4-thiadiazole-2-amine derivatives has been developed using polyphosphate ester (PPE). In this method, thiosemicarbazide reacts with carboxylic acid in the presence of PPE, proceeding through three steps in one pot to form the corresponding 2-amino-1,3,4-thiadiazole .

This method offers advantages in terms of efficiency and reduced waste generation, making it an attractive option for large-scale synthesis .

Biological Activities

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives, including 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that the presence of chloro and fluoro substituted phenyl groups enhances the antibacterial activity against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria, as well as antifungal activity against Aspergillus niger .

The mechanism of antimicrobial action is believed to involve disruption of cell wall biogenesis, as evidenced by the inability of treated cells to maintain their characteristic cell shape. Treated cells often increase in size, form giant cells, and flocculate .

Table 2: Antimicrobial Activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and Related Compounds

| Compound | Test Organism | Activity (Inhibition Zone in mm) |

|---|---|---|

| 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | S. aureus | 15-18 |

| 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | E. coli | 13-16 |

| 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol with chlorophenyl substituent | S. aureus | 18-22 |

| 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol with chlorophenyl substituent | A. niger | 16-20 |

Anti-inflammatory and Analgesic Activity

Heterocyclic compounds bearing 1,3,4-thiadiazole moieties represent an interesting class of compounds possessing anti-inflammatory and analgesic properties. Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed nucleus systems have been reported to exert diverse pharmacological activities including anti-inflammatory and analgesic effects .

The anti-inflammatory activity is thought to be mediated through inhibition of inflammatory mediators and enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) .

Anticancer Activity

Recent studies have explored the potential anticancer properties of 1,3,4-thiadiazole derivatives. These compounds have been found to affect various biochemical pathways, including those involving enzymes like thymidylate-synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase, thereby inhibiting the proliferation of cancer cells .

The anticancer activity involves mechanisms such as inhibiting telomerase activity, acting as focal adhesion kinase (FAK) inhibitors, targeting thymidylate synthase, inhibiting B-cell lymphoma 2, inhibiting NF-κB signaling pathway, and targeting tubulin polymerization .

Compounds like 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole have shown promising antiproliferative activity, with ID50 values two times lower than cisplatin in certain cancer cell lines .

Anticonvulsant Activity

A series of new 3-[5-substituted phenyl-1,3,4-thiadiazol-2-yl]-2-styryl quinazoline-4(3H)-ones have been evaluated for anticonvulsant activity. These compounds were examined in the maximal electroshock (MES) induced seizures and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models, with some compounds showing good anticonvulsant activity .

Antidiabetic Activity

Some 1,3,4-thiadiazole derivatives have shown significant antidiabetic activity. For example, compound 16-d from a study by Pattan et al. demonstrated significant antidiabetic activity, while compounds 16 a-c showed moderate antidiabetic effects .

Chemical Reactions and Modifications

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol can undergo various chemical reactions and modifications, primarily at the amino group on the thiadiazole ring and the hydroxyl group on the phenol ring.

Reactions at the Amino Group

The amino group at the 5-position of the thiadiazole ring can participate in various reactions:

-

Acylation: Reaction with chloroacetyl chloride in the presence of anhydrous sodium acetate yields 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives .

-

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, leading to the formation of various derivatives .

-

Coupling Reactions: The amino group can participate in coupling reactions, such as diazotization and subsequent coupling with phenols to form azo compounds. For example, 4-((4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl)diazenyl)phenol has been synthesized through such reactions .

Structure-Activity Relationship

The biological activity of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives is influenced by structural modifications. Understanding the structure-activity relationship is crucial for designing more potent and selective compounds.

Effect of Substituents on the Phenyl Ring

The nature of substituents on the phenyl ring significantly affects the biological activity of these compounds. For example:

-

Chloro and Fluoro Substituents: The presence of chloro and fluoro groups enhances antibacterial and antifungal activities .

-

Hydroxyl Groups: Additional hydroxyl groups, particularly at the 2 and 4 positions of the phenyl ring, can enhance antiproliferative activity against cancer cell lines .

Modification of the Thiadiazole Ring

Modifications to the thiadiazole ring, such as the substitution of the amino group with other functional groups, can alter the compound's activity profile. For instance, replacing the amino group with a nitro group or a methyl group changes the reactivity and biological activity of the compound.

Importance of the Position of Attachment

The position of attachment of the thiadiazole ring to the phenol ring is critical for activity. 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, where the thiadiazole is attached at the para position of the phenol, differs in properties from 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, where the attachment is at the ortho position.

Applications

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and its derivatives have found applications in various fields due to their diverse properties.

Pharmaceutical Applications

The compound has potential applications in the development of:

-

Antimicrobial Agents: Due to its activity against various bacterial and fungal strains, it could be developed into new antimicrobial drugs .

-

Anti-inflammatory Drugs: Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory medications .

-

Anticancer Agents: The antiproliferative activity of certain derivatives suggests potential applications in cancer therapy .

-

Anticonvulsant Medications: Some derivatives have shown promise as anticonvulsant agents .

-

Antidiabetic Drugs: Certain derivatives exhibit antidiabetic properties, suggesting potential applications in diabetes management .

Chemical Applications

In addition to pharmaceutical applications, 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol has applications in synthetic chemistry:

-

Synthesis of Dyes: The compound is used in the synthesis of dyes, particularly azo dyes, due to its ability to form colored compounds when coupled with other aromatic compounds.

-

Intermediates in Pharmaceutical Chemistry: It serves as an important intermediate in the synthesis of more complex pharmaceutical compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume